{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone
Overview
Description
{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone typically involves multiple stepsCommon reagents used in the synthesis include organolithium compounds, which are known for their high reactivity towards various functional groups . The reaction conditions often involve the use of dry solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, which facilitate the formation of carbon-carbon bonds . Reaction conditions often involve the use of dry solvents, inert atmospheres, and controlled temperatures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. Its triazole core is known to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are being investigated, particularly its ability to inhibit specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of {3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone involves its interaction with specific molecular targets. The triazole core can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. This interaction can lead to various therapeutic effects, depending on the target and the biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives are known for their diverse biological activities and are structurally similar to triazoles.
Benzimidazole Derivatives: Benzimidazole compounds share similar pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets {3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
[3,5-bis[(2-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(3-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-18-9-8-12-19(15-18)24(32)31-26(28-17-21-11-5-7-14-23(21)34-3)29-25(30-31)27-16-20-10-4-6-13-22(20)33-2/h4-15H,16-17H2,1-3H3,(H2,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXRXEAFSMSALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(=NC(=N2)NCC3=CC=CC=C3OC)NCC4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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